molecular formula C5H11NO3 B3012359 3,3-Dimethoxypropanamide CAS No. 6191-92-0

3,3-Dimethoxypropanamide

Cat. No.: B3012359
CAS No.: 6191-92-0
M. Wt: 133.147
InChI Key: GFYMZLZUENRNIG-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropanamide: is an organic compound with the molecular formula C5H11NO3 It is a derivative of propanamide, where two methoxy groups are attached to the third carbon atom

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethoxypropanamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxypropanamide typically involves the reaction of 3,3-dimethoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,3-dimethoxypropanoic acid or 3,3-dimethoxypropanal.

    Reduction: Formation of 3,3-dimethoxypropylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethoxypropanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Methoxy-N,N-dimethylpropanamide: Similar structure but with different substitution patterns.

    3-Methoxypropanoic acid: Lacks the amide group but has similar methoxy substitution.

    3,3-Dimethoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness: 3,3-Dimethoxypropanamide is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-dimethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYMZLZUENRNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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